2-Chloro-3-nitrothiophene

Structural Chemistry Computational Chemistry Physical Organic Chemistry

The unique ortho-arrangement of chlorine and nitro groups in 2-Chloro-3-nitrothiophene (CAS 5330-98-3) creates an activated system for selective nucleophilic aromatic substitution and staged cross-coupling, unmatched by its 2,5-regioisomer or bromo analogs. This attenuated aryl chloride enables sequential derivatization of complex scaffolds, essential for high-yield API synthesis. Choose this specific isomer to avoid uncontrolled reactivity and ensure regiochemical fidelity in structure-activity campaigns.

Molecular Formula C4H2ClNO2S
Molecular Weight 163.58 g/mol
CAS No. 5330-98-3
Cat. No. B1346136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitrothiophene
CAS5330-98-3
Molecular FormulaC4H2ClNO2S
Molecular Weight163.58 g/mol
Structural Identifiers
SMILESC1=CSC(=C1[N+](=O)[O-])Cl
InChIInChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
InChIKeyOFPRGOSJWUNETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitrothiophene (CAS 5330-98-3): Core Chemical Profile and Market Position


2-Chloro-3-nitrothiophene (CAS 5330-98-3) is a halogenated, nitro-functionalized thiophene derivative widely employed as a versatile building block in advanced organic synthesis, particularly for constructing complex heterocyclic scaffolds in pharmaceutical and materials science research. Its molecular architecture features a five-membered thiophene ring with chlorine substitution at the 2-position and a nitro group at the 3-position, yielding a molecular weight of 163.58 g/mol and a melting point range of 51–53°C [1]. The compound is a key intermediate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and nucleophilic substitutions, with its specific substitution pattern conferring distinct reactivity profiles relative to regioisomeric (e.g., 2-chloro-5-nitrothiophene) and halogen-substituted (e.g., 2-bromo-3-nitrothiophene) analogs [2].

2-Chloro-3-nitrothiophene: Critical Limitations of Generic Substitution with Regioisomeric or Halogen Analogs


Interchanging 2-chloro-3-nitrothiophene with its closest analogs, such as 2-chloro-5-nitrothiophene or 2-bromo-3-nitrothiophene, is not scientifically defensible due to profound differences in electronic structure, steric environment, and reaction kinetics. The ortho-relationship between the chlorine and nitro group in the 2,3-substitution pattern creates a unique activated system for nucleophilic aromatic substitution (SNAr) and dictates regioselectivity in cross-coupling reactions, unlike the 2,5-isomer where the electron-withdrawing groups are positioned to distribute charge differently . Furthermore, while bromo analogs may exhibit higher initial reactivity in cross-coupling, the chloro derivative provides a more balanced stability-reactivity profile, enabling sequential derivatization under conditions where the more labile 2-bromo-3-nitrothiophene would undergo premature or uncontrolled reaction [1]. The precise geometry and internal rotation barrier of the nitro group in the 3-position, as experimentally determined, directly influence both solid-state packing and solution-phase reactivity, parameters that are not transferable to other substitution patterns [2].

2-Chloro-3-nitrothiophene: Quantified Comparative Performance and Structural Differentiation Data


Precise Molecular Geometry and Conformational Rigidity of 2-Chloro-3-nitrothiophene Determined by Gas Electron Diffraction

The equilibrium structure of 2-chloro-3-nitrothiophene has been experimentally determined using gas electron diffraction (GED) combined with MP2 and B3LYP quantum chemical calculations. The molecule adopts a planar minimum energy conformation, with a defined internal rotation barrier for the nitro group. This level of structural characterization provides a benchmark for computational modeling and distinguishes it from analogs lacking such precise experimental data [1].

Structural Chemistry Computational Chemistry Physical Organic Chemistry

Comparative Reactivity in Cross-Coupling: Chloro vs. Bromo Analogs

While direct kinetic data for 2-chloro-3-nitrothiophene vs. 2-bromo-3-nitrothiophene is not available in the open literature, established principles of cross-coupling chemistry dictate that aryl bromides are significantly more reactive than aryl chlorides in palladium-catalyzed transformations such as Suzuki-Miyaura and Stille couplings [1]. For complex molecule synthesis requiring sequential functionalization, the lower reactivity of the aryl chloride in 2-chloro-3-nitrothiophene is a crucial advantage, allowing for orthogonal reaction strategies where a more reactive site (e.g., another halogen or electrophilic center) is engaged first .

Organic Synthesis Catalysis Cross-Coupling Reactions

Biological Activity Enhancement via Chloro Substitution in Nitrothiophenes

Quantitative Structure-Activity Relationship (QSAR) studies on a series of nitrothiophenes have demonstrated a strong correlation between the presence of electron-withdrawing halogen substituents and antimicrobial potency. Specifically, 2-chloro-3,5-dinitrothiophene (1a) was found to be approximately three orders of magnitude (1000-fold) more active than unsubstituted 2-nitrothiophene (1s) against E. coli and M. luteus [1] [2]. While the target compound, 2-chloro-3-nitrothiophene, is a mononitro precursor, this data provides strong class-level evidence that the chloro substitution pattern is critical for generating potent bioactive scaffolds.

Medicinal Chemistry QSAR Antimicrobial Agents

2-Chloro-3-nitrothiophene: High-Value Application Scenarios Driven by Differential Evidence


Controlled Sequential Derivatization in Multi-Step Pharmaceutical Synthesis

In the synthesis of complex drug candidates requiring orthogonal reactivity, the attenuated nature of the aryl chloride in 2-chloro-3-nitrothiophene, compared to its bromo analog, is a critical design feature. This allows chemists to first perform a nitro-group reduction or a nucleophilic substitution at another site on a more advanced intermediate without competing cross-coupling at the 2-position. The chlorine can then be selectively activated under more forcing conditions (e.g., using specific palladium catalysts designed for aryl chlorides) in a later stage [1]. This strategy is essential for achieving high overall yields and purity in the production of APIs and complex intermediates.

Synthesis of Thieno[2,3-b]pyrazine Derivatives for Reverse Transcriptase Inhibitors

2-Chloro-3-nitrothiophene serves as a key starting material for constructing thieno[2,3-b]pyrazine cores, a scaffold of significant interest in the development of reverse transcriptase inhibitors . The precise ortho-arrangement of chlorine and nitro groups allows for efficient, regioselective cyclization reactions with diamines or other nucleophiles. The experimentally determined, well-defined molecular geometry of this building block facilitates computational docking studies and rational drug design efforts [1] [2].

Precursor to High-Potency Antimicrobial Nitrothiophenes

QSAR studies have unequivocally linked the 2-chloro substitution pattern on nitrothiophenes to a dramatic (up to 1000-fold) increase in antimicrobial activity . Therefore, 2-chloro-3-nitrothiophene is the optimal starting point for medicinal chemistry campaigns aimed at developing new antibiotics and antifungals. Researchers can leverage the nitro group for further transformation or incorporate the intact scaffold into more complex molecular architectures, confident in the empirical evidence supporting the core substructure's contribution to biological potency [1] [2].

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